Dipotassium;oxovanadium;pyridine-2-carboxylate;diperoxide;dihydrate
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Overview
Description
Bisperoxovanadium (pyridine-2-carboxyl), commonly referred to as bpV(pic), is a commercially available inhibitor of phosphatase and tensin homolog (PTEN). PTEN is a tumor suppressor phosphatase involved in cell cycle regulation. bpV(pic) has been recognized for its neuroprotective properties and its ability to inhibit PTEN selectively, making it a valuable compound in various scientific research fields .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of bisperoxovanadium (pyridine-2-carboxyl) involves the reaction of vanadium pentoxide with hydrogen peroxide in the presence of pyridine-2-carboxylic acid. The reaction typically occurs in an aqueous medium, and the product is isolated as a dihydrate. The synthetic route can be summarized as follows:
- Dissolve vanadium pentoxide in hydrogen peroxide to form peroxovanadium species.
- Add pyridine-2-carboxylic acid to the solution.
- Allow the reaction to proceed at room temperature.
- Isolate the product by filtration and recrystallization .
Industrial Production Methods
Industrial production of bpV(pic) follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The product is typically purified through recrystallization and dried to obtain the final compound in its dihydrate form .
Chemical Reactions Analysis
Types of Reactions
bpV(pic) undergoes various chemical reactions, including:
Oxidation: bpV(pic) can participate in oxidation reactions due to its peroxo groups.
Reduction: The compound can be reduced under specific conditions, altering its oxidation state.
Substitution: bpV(pic) can undergo substitution reactions where the pyridine-2-carboxyl group is replaced by other ligands
Common Reagents and Conditions
Oxidation: Hydrogen peroxide is commonly used as an oxidizing agent.
Reduction: Reducing agents such as sodium borohydride can be employed.
Substitution: Various ligands can be introduced under controlled conditions to achieve substitution
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield higher oxidation state vanadium compounds, while reduction reactions may produce lower oxidation state species .
Scientific Research Applications
bpV(pic) has a wide range of scientific research applications, including:
Chemistry: Used as a selective inhibitor of PTEN in various biochemical assays.
Biology: Employed in studies related to cell signaling pathways, particularly those involving PTEN and Akt.
Medicine: Investigated for its neuroprotective properties in conditions such as cerebral ischemia and spinal cord injury.
Industry: Utilized in the development of therapeutic agents targeting PTEN-related pathways .
Mechanism of Action
bpV(pic) exerts its effects primarily through the inhibition of PTEN. By inhibiting PTEN, bpV(pic) activates the phosphatidylinositol-3-kinase (PI3K)/Akt signaling pathway, which promotes cell survival and proliferation. This mechanism is particularly relevant in neuroprotection, where bpV(pic) has been shown to reduce neuronal apoptosis and promote functional recovery .
Comparison with Similar Compounds
Similar Compounds
bpV(phen): Another bisperoxovanadium compound with similar PTEN inhibitory properties.
bpV(HOpic): A variant with a different ligand structure but similar biological activity.
VO-OHpic: A related compound with comparable PTEN inhibition capabilities
Uniqueness
bpV(pic) is unique due to its high selectivity for PTEN and its ability to activate multiple signaling pathways, including the PI3K/Akt pathway. This selectivity and multi-pathway activation make bpV(pic) a preferred inhibitor in various research applications .
Properties
Molecular Formula |
C6H8K2NO9V-3 |
---|---|
Molecular Weight |
367.27 g/mol |
IUPAC Name |
dipotassium;oxovanadium;pyridine-2-carboxylate;diperoxide;dihydrate |
InChI |
InChI=1S/C6H5NO2.2K.2O2.2H2O.O.V/c8-6(9)5-3-1-2-4-7-5;;;2*1-2;;;;/h1-4H,(H,8,9);;;;;2*1H2;;/q;2*+1;2*-2;;;;/p-1 |
InChI Key |
PEYZFTZGLJFPRG-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC=NC(=C1)C(=O)[O-].O.O.[O-][O-].[O-][O-].O=[V].[K+].[K+] |
Origin of Product |
United States |
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